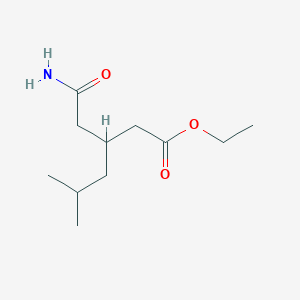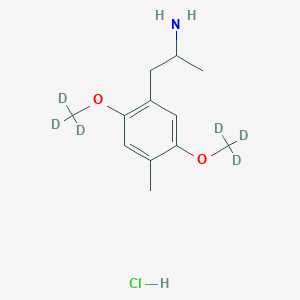![molecular formula C10H7F13NNaO4S B13413999 Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt CAS No. 68555-70-4](/img/structure/B13413999.png)
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt is a synthetic compound with the molecular formula C10H8F13NO4S.Na . This compound is known for its unique chemical structure, which includes a tridecafluorohexyl group, making it highly fluorinated. The presence of fluorine atoms imparts distinct properties to the compound, such as high thermal stability and resistance to chemical degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt typically involves the following steps:
Starting Materials: The synthesis begins with glycine and tridecafluorohexylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The glycine reacts with tridecafluorohexylsulfonyl chloride to form the desired product, with the sodium salt being introduced to neutralize the reaction mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds are beneficial.
Mécanisme D'action
The mechanism of action of Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt involves its interaction with molecular targets such as enzymes and proteins. The tridecafluorohexyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, thereby modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycine, N-ethyl-N-[(trifluoromethyl)sulfonyl]-, sodium salt
- Glycine, N-ethyl-N-[(pentafluoroethyl)sulfonyl]-, sodium salt
- Glycine, N-ethyl-N-[(heptafluoropropyl)sulfonyl]-, sodium salt
Uniqueness
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt is unique due to its highly fluorinated tridecafluorohexyl group, which imparts superior thermal stability and resistance to chemical degradation compared to its less fluorinated counterparts. This makes it particularly valuable in applications requiring high-performance materials .
Propriétés
Numéro CAS |
68555-70-4 |
|---|---|
Formule moléculaire |
C10H7F13NNaO4S |
Poids moléculaire |
507.20 g/mol |
Nom IUPAC |
sodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]acetate |
InChI |
InChI=1S/C10H8F13NO4S.Na/c1-2-24(3-4(25)26)29(27,28)10(22,23)8(17,18)6(13,14)5(11,12)7(15,16)9(19,20)21;/h2-3H2,1H3,(H,25,26);/q;+1/p-1 |
Clé InChI |
XAXWDRWBIJWGHX-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride](/img/structure/B13413920.png)






![(4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B13413975.png)



![Methyl[(oxiran-2-yl)methyl]amine](/img/structure/B13413995.png)

